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methylmethanamine

Cat. No.: B012971 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Dimethoxy-substituted benzylamines represent a versatile class of organic compounds that

serve as crucial scaffolds and pharmacophores in modern drug discovery and medicinal

chemistry. Their structural simplicity, coupled with the electron-donating nature of the methoxy

groups, allows for diverse functionalization, leading to a wide array of compounds with

significant biological activities. This guide explores the core research applications of these

molecules, focusing on their roles as modulators of key physiological targets.

Applications in Medicinal Chemistry and
Pharmacology
The dimethoxy-benzylamine core is a privileged structure found in numerous biologically active

compounds, primarily targeting the central nervous system (CNS). The position of the two

methoxy groups on the phenyl ring (e.g., 2,4-, 2,5-, or 3,4-) profoundly influences the

molecule's conformational flexibility, binding affinity, and selectivity for its biological target.

1.1. Serotonin (5-HT) Receptor Ligands

A significant area of research focuses on dimethoxy-substituted phenethylamines and

amphetamines (which share the benzylamine backbone) as potent ligands for serotonin

receptors, particularly the 5-HT₂ subfamily (5-HT₂ₐ, 5-HT₂₈, and 5-HT₂₋).[1][2][3][4]
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5-HT₂ₐ Receptor Agonists: The 2,5-dimethoxy substitution pattern is a hallmark of many

classical psychedelic compounds that act as 5-HT₂ₐ receptor agonists.[3][5] Activation of this

receptor is a key mechanism for the therapeutic effects of psychedelics in treating psychiatric

disorders like depression and anxiety.[4][5] Research in this area aims to develop novel

agonists with improved therapeutic profiles, potentially separating the therapeutic benefits

from the psychoactive effects.[1] For example, structure-activity relationship (SAR) studies

on 4-substituted-2,5-dimethoxyphenethylamines led to the discovery of CYB210010, a

potent and orally bioavailable 5-HT₂ receptor agonist.[1] This compound has been identified

as a valuable tool for investigating the therapeutic potential of 5-HT₂ receptor activation.[1]

5-HT₂₈ Receptor Ligands: The 5-HT₂₈ receptor is associated with adverse cardiovascular

effects like cardiac valvulopathy.[3] Therefore, developing ligands with high selectivity for the

5-HT₂ₐ receptor over the 5-HT₂₈ receptor is a critical goal in drug development.[5] For

instance, the compound LPH-5, a dimethoxyphenylpiperidine derivative, was found to be a

moderately potent partial 5-HT₂₈R agonist but exhibited an approximately 60-fold selectivity

for the 5-HT₂ₐ receptor.[5]

Radioligands for PET Imaging: N-benzyl derivatives of these structures, such as [¹¹C]CIMBI-

5, have been developed as potent and selective 5-HT₂ₐ agonist radioligands for use in

Positron Emission Tomography (PET) imaging, enabling the study of receptor binding in the

brain.[4]

1.2. Monoamine Oxidase (MAO) Inhibitors

Monoamine oxidases (MAO-A and MAO-B) are enzymes responsible for the degradation of

monoamine neurotransmitters like serotonin, dopamine, and norepinephrine.[6] Inhibition of

these enzymes is a well-established strategy for treating depression and neurodegenerative

disorders such as Parkinson's disease.[7][8][9]

Derivatives of dimethoxy-benzylamine have been incorporated into various heterocyclic

scaffolds to create potent and selective MAO inhibitors. For example,

pyridazinobenzylpiperidine derivatives have been synthesized and evaluated, with some

compounds showing highly potent and selective inhibition of MAO-B.[7] The search for

reversible and selective MAO-B inhibitors is an active area of research to improve the safety

and efficacy of treatments for Parkinson's disease.[7]
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1.3. Building Blocks for Complex Molecules

Beyond their direct biological activity, dimethoxy-substituted benzylamines are valuable building

blocks in organic synthesis.[10][11][12]

Amine Nucleophiles: They serve as versatile amine nucleophiles. For instance, 2,4-

dimethoxybenzylamine is used as an ammonia equivalent in the synthesis of substituted

oxazoles and in the total synthesis of antibacterial natural products.[11]

Protecting Groups: The 2,4-dimethoxybenzyl (DMB) group is often used as a protecting

group for amines in multi-step syntheses.

Scaffold for Diverse Libraries: They are used in the synthesis of diverse chemical libraries for

screening against various biological targets, including PD-1/PD-L1 inhibitors for cancer

immunotherapy and inhibitors of 17β-Hydroxysteroid Dehydrogenase Type 3 for prostate

cancer.[13][14]

Quantitative Data Summary
The following tables summarize key quantitative data for representative dimethoxy-substituted

benzylamine derivatives, highlighting their potency and selectivity for various targets.

Table 1: Serotonin (5-HT) Receptor Binding Affinities and Functional Activity
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Compound/
Derivative

Target
Receptor

Assay Type Value Unit Reference

DOBz (2,5-

Dimethoxy-4-

benzylamphe

tamine)

5-HT₂ₐ
Binding

Affinity (Ki)
0.40 nM [2]

5-HT₂₈
Binding

Affinity (Ki)
24.5 - 35.0 nM [2]

5-HT₂₋
Binding

Affinity (Ki)
1.0 nM [2]

5-HT₂₈

Functional

Antagonist

(pIC₅₀)

7.61 [3]

LPH-5

((S)-11)
5-HT₂ₐ

Functional

Agonist

(EC₅₀)

3.2 nM [5]

5-HT₂₈

Functional

Agonist

(EC₅₀)

190 nM [5]

5-HT₂₋

Functional

Agonist

(EC₅₀)

2.5 nM [5]

CYB210010 5-HT₂ₐ

Functional

Agonist

(EC₅₀)

18 nM [1]

5-HT₂₋

Functional

Agonist

(EC₅₀)

22 nM [1]

Table 2: Monoamine Oxidase (MAO) Inhibition
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Compound/
Derivative

Target
Enzyme

Assay Type Value (IC₅₀) Unit Reference

Pyridazinobe

nzylpiperidine

(S5)

MAO-B Inhibition 0.203 µM [7]

MAO-A Inhibition 3.857 µM [7]

Fluorobenzyl

oxy Chalcone

(FBZ13)

MAO-B Inhibition 0.0053 µM [8]

Pyridazinobe

nzylpiperidine

(S16)

MAO-B Inhibition 0.979 µM [7]

Experimental Methodologies
Detailed experimental protocols are found within the cited literature. This section provides a

generalized overview of the key experimental workflows commonly employed in the research of

these compounds.

3.1. General Synthetic Procedure (Illustrative)

The synthesis of novel benzylamine derivatives often involves multi-step sequences. A

common approach for creating amide derivatives, for example, involves the coupling of a

carboxylic acid with a substituted benzylamine.

Amide Coupling: A solution of the desired fatty acid (e.g., 5 mmol), dicyclohexylcarbodiimide

(DCC, 5.5 mmol), and the selected 4-methoxybenzylamine (5 mmol) are dissolved in a

solvent like dichloromethane (40 ml). A catalytic amount of 4-dimethylaminopyridine (DMAP)

is added. The reaction is stirred at room temperature until completion, monitored by thin-

layer chromatography. The byproduct, N,N'-dicyclohexylurea, is removed by filtration. The

resulting solution is washed sequentially with water and acetic acid, then dried. The final

product is purified using column chromatography.

3.2. In Vitro Biological Assays
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Receptor Binding Assays: These assays determine the affinity of a compound for a specific

receptor. Typically, cell membranes expressing the target receptor are incubated with a

radiolabeled ligand and varying concentrations of the test compound. The amount of

radioactivity displaced by the test compound is measured to calculate the inhibition constant

(Ki).

Functional Assays (e.g., Calcium Flux): These assays measure the cellular response to

receptor activation. For Gq-coupled receptors like 5-HT₂ₐ, agonist binding leads to an

increase in intracellular calcium. Cells expressing the receptor are loaded with a calcium-

sensitive fluorescent dye (e.g., Fluo-4). The change in fluorescence upon addition of the test

compound is measured to determine its potency (EC₅₀) and efficacy (Eₘₐₓ).[5]

Enzyme Inhibition Assays (MAO): The ability of a compound to inhibit MAO-A or MAO-B is

measured using a fluorometric assay. The enzyme is incubated with the test compound

before the addition of a substrate that produces a fluorescent product upon enzymatic action.

The reduction in fluorescence compared to a control is used to calculate the IC₅₀ value.[7][8]

Visualizations: Pathways and Workflows
Diagram 1: Generalized 5-HT₂ₐ Receptor Signaling Pathway

The diagram below illustrates the canonical Gq-coupled signaling pathway activated by a

dimethoxy-benzylamine-based 5-HT₂ₐ agonist.
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Caption: Generalized Gq signaling pathway for 5-HT2A receptor agonists.

Diagram 2: Drug Discovery Workflow for Novel MAO-B Inhibitors
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This workflow outlines the typical stages involved in identifying and characterizing novel MAO-

B inhibitors based on a dimethoxy-benzylamine scaffold.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b012971#potential-research-applications-of-
dimethoxy-substituted-benzylamines]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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